molecular formula C14H10N2O3 B011038 5-(2-Furyl)-1-phenyl-1H-pyrazole-3-carboxylic acid CAS No. 100537-55-1

5-(2-Furyl)-1-phenyl-1H-pyrazole-3-carboxylic acid

Cat. No. B011038
M. Wt: 254.24 g/mol
InChI Key: DYXLCKGZAKVTAF-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

  • Melting Point : The compound likely has a melting point around 112°C (decomposition) .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : The compound can be synthesized through various methods. For example, Sato and Arai (1982) described a method involving condensation of 2-furylglyoxal with aminoacetamide, followed by several reactions to yield the titled carboxylic acid (Sato & Arai, 1982).
  • Characterization and Structural Analysis : In-depth experimental and theoretical studies on related pyrazole carboxylic acid derivatives have been conducted. For instance, Viveka et al. (2016) focused on combined experimental and theoretical studies on a biologically significant pyrazole-4-carboxylic acid derivative (Viveka et al., 2016).

Biological and Medicinal Research

  • Antimicrobial Properties : Research has highlighted the potential antimicrobial properties of pyrazole derivatives. Altalbawy (2013) explored the synthesis of various pyrazole derivatives and their antimicrobial evaluation (Altalbawy, 2013).
  • Antibacterial and Antifungal Activities : Dhaduk and Joshi (2022) synthesized a series of N-acetyl pyrazole derivatives and screened them for in-vitro biological assay, including antibacterial and antifungal activities (Dhaduk & Joshi, 2022).

Applications in Material Science

  • Optical Nonlinearity and Material Applications : Chandrakantha et al. (2013) synthesized N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates and studied their optical nonlinearity, indicating potential for optical limiting applications (Chandrakantha et al., 2013).

Future Directions

: Sigma-Aldrich: 2-Furanylboronic acid

properties

IUPAC Name

5-(furan-2-yl)-1-phenylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3/c17-14(18)11-9-12(13-7-4-8-19-13)16(15-11)10-5-2-1-3-6-10/h1-9H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYXLCKGZAKVTAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC(=N2)C(=O)O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377978
Record name 5-(Furan-2-yl)-1-phenyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Furyl)-1-phenyl-1H-pyrazole-3-carboxylic acid

CAS RN

100537-55-1
Record name 5-(Furan-2-yl)-1-phenyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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